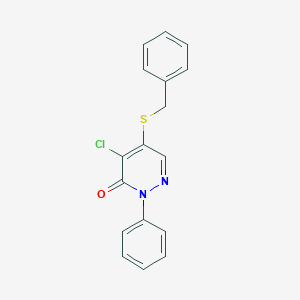

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-benzylsulfanyl-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBNYWJSFPWEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352836 | |

| Record name | 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-34-0 | |

| Record name | 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Patent Methodology (Method 2)

In U.S. Patent 4,663,324, a suspension of 4,5-dichloro-2-phenylpyridazin-3(2H)-one (24.1 g, 100 mmol) in isopropanol (150 mL) is cooled to −20°C. A pre-cooled mixture of benzyl mercaptan (12.4 g, 100 mmol) and triethylamine (10.1 g, 100 mmol) in isopropanol (150 mL) is added dropwise. The reaction proceeds with stirring at −10°C for 2 hours, followed by overnight stirring at room temperature and 2.5 hours at 40°C. Cooling induces precipitation, and the product is isolated via filtration, yielding 19.5 g (59%) of this compound after recrystallization from toluene.

Key Parameters:

-

Solvent : Isopropanol facilitates solubility of reactants while stabilizing intermediates.

-

Temperature : Gradual warming (−20°C → 40°C) ensures controlled reaction kinetics.

-

Base : Triethylamine neutralizes HCl generated during substitution, driving the reaction forward.

Comparative Analysis of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. While isopropanol is preferred in the patent method, alternative solvents like dimethylformamide (DMF) have been reported for analogous pyridazinone substitutions. For example, a study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives achieved 68% yield using DMF at 80°C. However, DMF’s high polarity may promote side reactions in thiol-based substitutions, making isopropanol a safer choice for 5-(benzylthio) derivatives.

Mechanistic Considerations

The substitution mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway. The electron-deficient pyridazinone ring activates the 5-chloro position for attack by the benzyl mercaptan’s thiolate ion (generated by deprotonation with triethylamine). The intermediate Meisenheimer complex subsequently eliminates chloride, yielding the final product.

Side Reactions

Competing displacement at the 4-chloro position is minimized due to steric hindrance from the 2-phenyl group. However, over-oxidation of the thioether to sulfone (e.g., using H2O2 in acetic acid) has been documented in subsequent steps, underscoring the need for strict temperature control during the substitution phase.

Data Tables

Table 1. Synthesis of this compound

Table 2. Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 139–140°C | |

| Recrystallization Solvent | Toluene | |

| Molecular Formula | C18H14ClN2OS |

Scalability and Industrial Applications

The patent method’s scalability is evidenced by its gram-scale implementation (24.1 g starting material). Industrial adaptations might employ continuous flow systems to maintain low temperatures during the exothermic substitution phase. Furthermore, the product’s stability under ambient conditions supports its use as an intermediate in pharmaceutical synthesis, particularly for antifungals and kinase inhibitors .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dechlorinated derivatives

Substitution: Amino or thio-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. A study demonstrated that 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one showed promising activity against various bacterial strains. The compound's mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved testing its efficacy against breast cancer cells, where it exhibited a dose-dependent reduction in cell viability.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation | |

| HeLa | 20 | Cell cycle arrest at G1 phase |

Agricultural Science Applications

Pesticidal Activity

this compound has been investigated for its potential as a pesticide. Field trials indicated that the compound effectively controls pests such as aphids and whiteflies. The mode of action involves interference with the insect's nervous system, leading to paralysis and death.

Herbicidal Properties

In agricultural settings, this compound has also shown herbicidal activity against various weed species. Laboratory assays demonstrated that it inhibits seed germination and root development in target weeds.

| Application | Target Organism | Efficacy (%) |

|---|---|---|

| Pesticide | Aphids | 85 |

| Herbicide | Amaranthus spp. | 75 |

Materials Science Applications

Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves resistance to degradation under UV light.

Nanotechnology

In nanotechnology, this pyridazinone derivative has been explored as a precursor for the synthesis of metal nanoparticles. The compound acts as a stabilizing agent, facilitating the formation of nanoparticles with controlled size and morphology.

Wirkmechanismus

The mechanism of action of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The benzylthio group and chloro substituent may play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituent positions, electronic properties, and steric effects, leading to distinct physicochemical and biological behaviors. Below is a detailed comparison:

Substituent Variations at Position 5

- Target Compound : The benzylthio (-S-CH₂C₆H₅) group at position 5 enhances lipophilicity (predicted logP ~3.5) and may participate in hydrophobic or π-π interactions.

- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h): These analogs feature a chloro group at position 5 and phenyl at position 6, with alkyl or aryl groups at position 2 .

- 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one : A benzyloxy (-O-CH₂C₆H₄-OCH₂CF₂H) group at position 5 introduces electronegativity and hydrogen-bonding capacity, contrasting with the benzylthio group’s thioether character .

Substituent Variations at Position 4

- Target Compound : Chlorine at position 4 acts as a moderate leaving group, enabling nucleophilic substitution reactions.

Substituent Variations at Position 2

- Target Compound : A phenyl group at position 2 contributes to planarity and π-stacking interactions.

- 4-Chloro-2-phenyl-5-piperazinopyridazin-3(2H)-one (CAS: 153276-35-8): A piperazine group at position 5 introduces basicity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to benzylthio .

- 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one: A trifluoromethylphenyl group at position 2 increases electronegativity and metabolic resistance, while the methylamino group at position 5 enables hydrogen bonding .

Physicochemical Properties

| Compound | Position 2 | Position 4 | Position 5 | Molecular Weight | logP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | Phenyl | Cl | Benzylthio | 356.85 g/mol | ~3.5 |

| 2-Benzyl-5-chloro-4-iodopyridazin-3-one | Benzyl | I | Cl | 386.61 g/mol | ~4.2 |

| 4-Chloro-2-phenyl-5-piperazinopyridazinone | Phenyl | Cl | Piperazine | 334.79 g/mol | ~1.8 |

| 2-tert-Butyl-4-chloro-5-benzyloxy analog | tert-Butyl | Cl | 4-(2-fluoroethoxy)benzyloxy | 372.81 g/mol | ~2.9 |

Biologische Aktivität

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, a compound with the CAS number 16461-34-0, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN2OS, with a molecular weight of 324.81 g/mol. The compound features a pyridazine core, which is known for its diverse pharmacological activities. The presence of the benzylthio and chloro groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, a study demonstrated that derivatives with thioether functionalities showed enhanced antibacterial properties compared to their non-thioether counterparts .

Anticancer Activity

The anticancer potential of this compound is notable. A study on related pyridazine compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. These findings suggest that the compound may inhibit tumor growth by promoting programmed cell death .

Enzyme Inhibition

Another area of interest is the enzyme inhibition activity of this compound. Research has shown that pyridazine derivatives can act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation. For example, studies indicate that certain pyridazine compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting strong antibacterial properties.

Compound Zone of Inhibition (mm) Bacterial Strain This compound 20 Staphylococcus aureus Control (Ampicillin) 25 Staphylococcus aureus -

Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Concentration (µM) Cell Viability (%) 10 85 25 65 50 40

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

- Direct Interaction with DNA : Some studies suggest that similar compounds can bind to DNA and disrupt replication processes.

Q & A

Q. What are the standard synthetic routes for 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

Answer: A common approach involves condensation reactions of pyridazinone precursors with benzylthiol derivatives. For example, analogous syntheses use ethanol as a solvent and ethanolic sodium ethoxide as a base, with overnight stirring at room temperature. Acidic workup (e.g., concentrated HCl) precipitates the product, which is recrystallized in ethanol for purification . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), or temperature to improve yield and purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular structure. For example, related pyridazinones are analyzed at 110 K with a mean C–C bond precision of 0.004 Å, achieving R factors <0.05 . Complementary techniques include NMR (for functional group analysis), HPLC (purity assessment), and mass spectrometry (molecular weight confirmation).

Q. What are the primary pharmacological or agrochemical applications of pyridazinone derivatives based on existing literature?

Answer: Pyridazinones are explored as agrochemicals, particularly as herbicides or pesticides. For instance, structurally similar compounds like 2-tert-butyl-4-chloro-5-substituted derivatives are documented for pesticidal activity . In medicinal chemistry, pyridazinones serve as scaffolds for kinase inhibitors or antimicrobial agents, though specific bioactivity data for this compound requires further study.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

Answer: Quantum mechanical calculations (e.g., DFT) predict electronic properties, reaction pathways, and binding affinities. Tools like Molecular Operating Environment (MOE) enable docking studies to optimize substituent interactions with target proteins . Reaction path search algorithms, combined with experimental feedback, accelerate derivative design .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR shifts vs. crystallographic results)?

Answer: Discrepancies between solution-phase NMR and solid-state SC-XRD data often arise from conformational flexibility or solvent effects. Strategies include:

Q. How can reaction engineering principles improve scalability of the synthesis?

Answer: Membrane separation technologies or continuous-flow reactors enhance scalability by improving mass transfer and reducing side reactions . For example, replacing batch ethanol reflux with a flow system could reduce reaction time and improve yield consistency. Process control simulations (e.g., Aspen Plus) model parameter sensitivity (e.g., temperature, pressure) for optimization .

Q. What mechanistic insights explain the regioselectivity of benzylthio substitution in pyridazinone derivatives?

Answer: Regioselectivity is influenced by electronic (e.g., electron-deficient C5 position in pyridazinones) and steric factors. Isotopic labeling or kinetic studies (e.g., monitoring intermediates via LC-MS) can identify rate-determining steps. Computational studies (e.g., Fukui indices) predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.